molecular formula C14H10ClFN2 B2809914 2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole CAS No. 1285420-82-7

2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole

Cat. No. B2809914
CAS RN: 1285420-82-7
M. Wt: 260.7
InChI Key: DPYHXGSQKNVYKG-UHFFFAOYSA-N
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Description

2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole is a chemical compound that belongs to the class of organic compounds known as phenylbenzimidazoles . These are compounds containing a phenylbenzimidazole skeleton, which consists of a benzimidazole moiety where its imidazole ring is attached to a phenyl group . It has been used in the synthesis of antifungal agents .


Synthesis Analysis

2-Chloromethyl-1H-benzimidazole derivatives, including this compound, can be synthesized by condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocycles . The synthesized compounds were characterized by means of TLC, IR, 1HNMR spectral analysis for their structural confirmation .


Molecular Structure Analysis

The molecular structure of this compound contains 19 bonds in total, including 13 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Imidazole .

Scientific Research Applications

Antibacterial and Antifungal Activities

Research indicates that derivatives of 2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole can be synthesized and possess significant antibacterial and antifungal properties. For instance, Patil et al. (2016) synthesized derivatives through the condensation of 2-chloromethyl-1-H-benzimidazole with different aromatic amines and heterocyclic compounds, demonstrating antibacterial activity against specific strains (Patil et al., 2016). Kushwaha and Sharma (2022) also reported the synthesis of derivatives showing significant antibacterial and antifungal activities against various bacterial and fungal strains (Kushwaha & Sharma, 2022).

Pharmacological Screening

Derivatives of this compound have been explored for their potential in treating hypertension and other conditions. Sharma et al. (2010) synthesized derivatives that exhibited remarkable antihypertensive activity, comparing favorably with the standard drug Losartan (Sharma et al., 2010). Additionally, Binoy et al. (2021) synthesized fluorinated heterocyclic compounds aiming at evaluating their antibacterial and antiinflammatory activities, highlighting the versatility of this chemical backbone in drug development (Binoy et al., 2021).

Structural and Spectroscopic Studies

The compound and its derivatives have been subjects of structural characterization and spectroscopic studies. Ghani and Mansour (2012) conducted extensive structural studies on 2-chloromethyl-1H-benzimidazole hydrochloride, including X-ray crystallography and various spectroscopic analyses, to understand its physicochemical properties and potential biological activities (Ghani & Mansour, 2012).

Synthesis and Characterization

The synthesis and characterization of derivatives have been a significant area of research, providing insights into their potential applications. Mahalakshmi and Chidambaranathan (2015) prepared derivatives by condensing the compound with different heterocycles, investigating their microbial activity against selected bacterial strains (Mahalakshmi & Chidambaranathan, 2015).

properties

IUPAC Name

2-(chloromethyl)-6-fluoro-1-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2/c15-9-14-17-12-7-6-10(16)8-13(12)18(14)11-4-2-1-3-5-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYHXGSQKNVYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)F)N=C2CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1285420-82-7
Record name 2-(chloromethyl)-6-fluoro-1-phenyl-1H-1,3-benzodiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-N-(4-fluoro-2-phenylaminophenyl)acetamide (740 mg, 2.62 mmol) in AcOH (20 mL) was heated at 70° C. for 5 h under a nitrogen atmosphere. The volatiles were removed in vacuo and the resulting residue partitioned between DCM and a saturated aqueous solution of NaHCO3. The aqueous phase was further extracted with DCM (×3) and the combined organic fractions washed with water, dried (Na2SO4) and concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, gradient 0-5% MeOH in DCM) to afford the title compound as a brown oil which crystallised on standing (570 mg, 84%). LCMS (Method C): RT 3.40 min [M+H]+ 261.2.
Name
2-chloro-N-(4-fluoro-2-phenylaminophenyl)acetamide
Quantity
740 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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